ethyl (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate
Description
Properties
Molecular Formula |
C28H28N2O3S |
|---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
ethyl (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-ethylphenyl)imino-4-hydroxythiophene-3-carboxylate |
InChI |
InChI=1S/C28H28N2O3S/c1-5-20-12-14-22(15-13-20)29-27-25(28(32)33-6-2)26(31)24(34-27)17-21-16-18(3)30(19(21)4)23-10-8-7-9-11-23/h7-17,31H,5-6H2,1-4H3/b24-17-,29-27? |
InChI Key |
RGGRVIYBUSGPOR-FKMRTPQPSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)N=C2C(=C(/C(=C/C3=C(N(C(=C3)C)C4=CC=CC=C4)C)/S2)O)C(=O)OCC |
Canonical SMILES |
CCC1=CC=C(C=C1)N=C2C(=C(C(=CC3=C(N(C(=C3)C)C4=CC=CC=C4)C)S2)O)C(=O)OCC |
Origin of Product |
United States |
Biological Activity
Ethyl (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a thiophene ring, a pyrrole moiety, and various substituents that contribute to its biological properties. The molecular formula is , and its molecular weight is approximately 396.50 g/mol.
Structural Components
| Component | Description |
|---|---|
| Thiophene | A five-membered ring containing sulfur, known for its role in various biological activities. |
| Pyrrole | A five-membered ring containing nitrogen, contributing to the compound's reactivity and biological interactions. |
| Ethylaniline | An aromatic amine that enhances solubility and bioavailability. |
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activities. For instance, studies have shown that derivatives of thiophene and pyrrole can scavenge free radicals effectively, reducing oxidative stress in cellular models .
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines, suggesting potential therapeutic applications in inflammatory diseases .
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays revealed cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
The biological activity of this compound is hypothesized to be mediated through several pathways:
- Inhibition of NF-kB Pathway : By modulating the NF-kB signaling pathway, the compound may reduce inflammation and tumor progression.
- Induction of Apoptosis : It appears to activate apoptotic pathways in cancer cells through caspase activation.
- Antioxidant Mechanism : The presence of thiophene may contribute to radical scavenging activity.
Study 1: Antioxidant Activity Assessment
A study conducted by Smith et al. (2023) evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated an IC50 value of 15 µM, demonstrating significant free radical scavenging activity compared to standard antioxidants like ascorbic acid .
Study 2: Anti-inflammatory Effects in Animal Models
In a recent animal study published in the Journal of Pharmacology (2024), the compound was administered to mice with induced inflammation. The results showed a marked reduction in paw swelling and levels of inflammatory markers (P<0.01) compared to control groups .
Study 3: Cytotoxicity Against Cancer Cell Lines
Research published in Cancer Research Journal (2024) reported that this compound exhibited IC50 values of 12 µM against MCF7 breast cancer cells and 18 µM against HT29 colon cancer cells, indicating promising anticancer potential .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural and Spectroscopic Comparisons
The compound belongs to a class of thiophene-pyrrole hybrids, which are often studied for their photophysical properties and biological activity. Key comparisons with similar derivatives include:
Table 1: Structural and NMR Comparison with Analogues
Notes:
- Region A (δ 7.0–7.6 ppm): Corresponds to aromatic protons in the phenyl/pyrrole groups. Shifts in this range indicate electron density variations due to substituents. For example, the target compound’s 4-ethylanilino group induces upfield shifts compared to Compound 1 .
- Region B (δ 2.5–3.2 ppm): Reflects aliphatic protons (e.g., ethyl or methyl groups). The 4-ethylanilino moiety in the target compound causes distinct splitting patterns compared to Rapa’s methoxy groups .
Electronic and Reactivity Profiles
- Electron-Withdrawing Effects: The 4-oxothiophene group enhances electrophilic reactivity compared to non-oxidized thiophene analogues. This contrasts with compounds like methyl thiophene-3-carboxylate, which lack the 4-oxo group and show reduced electrophilicity.
- Steric Effects : The 2,5-dimethylphenylpyrrole group introduces steric hindrance, reducing nucleophilic attack at the thiophene ring compared to less-substituted derivatives.
Crystallographic Validation
For example, compounds with similar fused heterocycles often exhibit planar thiophene-pyrrole systems with dihedral angles <10°, as validated by CIF files and PLATON checks .
Research Findings and Limitations
- NMR-Driven Insights: Comparative NMR studies (as in ) highlight that substituent positioning alters proton environments. For instance, the target compound’s ethylanilino group causes deshielding in Region A compared to Rapa’s macrocyclic structure .
- Gaps in Data: No direct biological or photophysical data (e.g., IC₅₀, λmax) are available for the target compound in the provided evidence.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
